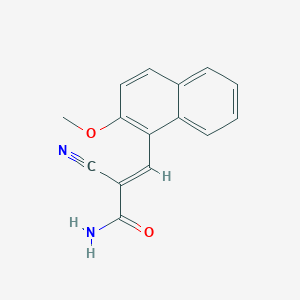

(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.273. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mechanofluorochromic Properties

A study explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, demonstrating distinct face-to-face stacking modes affecting luminescence. These derivatives exhibit unique emission behaviors upon mechanical stress, attributed to phase transformations, showcasing their potential in mechanofluorochromic applications (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another research domain involves the synthesis of acrylamide derivatives as corrosion inhibitors for metals in acidic environments. Specifically, the study on copper corrosion inhibition in nitric acid solutions identifies 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide as an effective inhibitor, highlighting its utility in protecting industrial metals (Ahmed Abu-Rayyan et al., 2022).

Tautomer Stability Analysis

Research evaluating the stability of tautomers through Gibbs free energy calculations provides insights into the structural and electronic properties of enaminone and ketamine derivatives. This study enhances understanding of the zwitterionic character and tautomerization processes in cyclohexanone derivatives, aiding in the design of stable molecular systems (R. Dobosz et al., 2020).

Hepatoprotective Activities

Investigations into the hepatoprotective effects of phenolic amides isolated from natural extracts demonstrate the potential therapeutic applications of compounds structurally related to (2E)-2-cyano-3-(2-methoxynaphthyl)prop-2-enamide. These studies reveal significant activities against liver cytotoxicity, suggesting avenues for the development of liver-protective drugs (Erisa Byun et al., 2010).

Catalytic Syntheses and Reactions

The utility of this compound derivatives extends to catalysis, where they are precursors or intermediates in synthesizing complex organic molecules. Studies demonstrate their roles in selective hydrogenation processes, C-H bond amidation, and the synthesis of heterocycles, contributing to advancements in pharmaceutical and material sciences (Yuan Liu et al., 2018).

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-7-6-10-4-2-3-5-12(10)13(14)8-11(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSTGVBWDKKJO-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2834773.png)

![4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2834776.png)

![Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2834777.png)

![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)

![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)